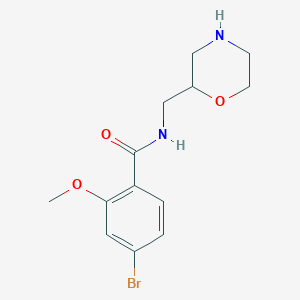![molecular formula C17H20N2O2 B6646591 N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide](/img/structure/B6646591.png)
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide, also known as CPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQ is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. As a result, CPQ has been investigated for its potential use in cancer therapy, as well as for its ability to modulate various cellular processes.
作用機序
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair. When DNA damage occurs, PARP is activated to repair the damage. However, in cancer cells with defects in DNA repair, PARP inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in DNA repair, N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide has been shown to modulate various cellular processes, including inflammation, oxidative stress, and cell death. N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide is its ability to selectively target cancer cells with defects in DNA repair, making it a potentially effective cancer therapy. N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide also has a relatively low toxicity profile, making it a promising candidate for further development. However, one limitation of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide is its relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research involving N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide. One area of interest is the development of more potent and selective PARP inhibitors, potentially through the use of structure-based drug design. Another area of interest is the investigation of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide's potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide's potential use in the treatment of neurodegenerative diseases warrants further investigation.
合成法
The synthesis of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide involves several steps, beginning with the reaction of 8-chloroquinoline with cyclopentylmethyl alcohol to form the corresponding alcohol intermediate. This intermediate is then converted to the corresponding tosylate, which is subsequently reacted with sodium azide to form the corresponding azide intermediate. The final step of the synthesis involves the reduction of the azide to the amine using hydrogen gas and palladium on carbon as a catalyst.
科学的研究の応用
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide as a cancer therapy. PARP inhibitors like N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide have been shown to be effective in killing cancer cells that have defects in DNA repair, such as those found in BRCA-mutated cancers. N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide has also been investigated for its potential to modulate various cellular processes, including inflammation, oxidative stress, and cell death.
特性
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-12-17(8-1-2-9-17)11-19-16(21)14-7-3-5-13-6-4-10-18-15(13)14/h3-7,10,20H,1-2,8-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYBKSAVBJOQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC3=C2N=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine](/img/structure/B6646518.png)

![3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6646527.png)
![3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid](/img/structure/B6646532.png)
![3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B6646536.png)

![2-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6646564.png)
![[1-[[(5-pyridin-3-yl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentyl]methanol](/img/structure/B6646572.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide](/img/structure/B6646582.png)
![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)

![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)